molecular formula C18H18ClN5O3 B2420047 5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-54-5

5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2420047
CAS No.: 899981-54-5
M. Wt: 387.82
InChI Key: UPIYGTBGUGHTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-26-13-7-12(8-14(9-13)27-2)21-18(25)16-17(20)24(23-22-16)10-11-5-3-4-6-15(11)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIYGTBGUGHTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly against protozoan infections such as Chagas' disease. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C18H18ClN5O3
  • Molecular Weight : 387.82 g/mol

The compound features a triazole core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of multiple functional groups enhances its reactivity and binding capabilities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling , which allows for the formation of carbon-carbon bonds under mild conditions. Other methods may include cyclization reactions involving azides and α-cyano amides.

Antiprotozoal Activity

Research indicates that this compound exhibits significant antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas' disease. The compound has demonstrated submicromolar activity (pEC50 > 6), indicating potent efficacy in inhibiting the growth of the parasite in vitro. Its mechanism of action likely involves interaction with specific enzymes or receptors critical for the parasite's survival .

The biological activity is attributed to its ability to modulate metabolic pathways essential for Trypanosoma cruzi. Binding studies suggest that the compound interacts effectively with molecular targets involved in these pathways, potentially leading to significant biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-amino-1,3-aryl-1H-pyrazole-4-carbonitrilesPyrazole ringAnticancer properties
5-(4-chlorophenyl)-1,3,4-oxadiazolesOxadiazole ringAntibacterial activity
5-amino-1H-pyrazole derivativesPyrazole coreAntifungal activity

What distinguishes this compound is its specific combination of functional groups and the triazole core that enhances both reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound. For instance:

  • High Content Screening : A phenotypic high content screening against intracellular Trypanosoma cruzi in infected VERO cells identified this compound as a promising candidate due to its potency and selectivity .
  • Optimization Studies : Further optimization led to improvements in aqueous solubility and metabolic stability while mitigating potential liabilities such as Ames test results and hERG channel inhibition. These enhancements resulted in significant reductions in parasite burden in mouse models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.